molecular formula C8H16 B031226 1,2-Dimethylcyclohexane CAS No. 583-57-3

1,2-Dimethylcyclohexane

Cat. No. B031226
CAS RN: 583-57-3
M. Wt: 112.21 g/mol
InChI Key: KVZJLSYJROEPSQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The asymmetric synthesis of 1,2-diamino-4,5-dimethylcyclohexanes, closely related to 1,2-Dimethylcyclohexane, has been achieved through zirconium-catalyzed and -promoted reductive cyclization reactions, highlighting the versatility of these compounds in synthetic organic chemistry (Grepioni et al., 1999). Moreover, the catalyzed synthesis of 1,1-disubstituted-2,6-diarylcyclohexane-4-ones via double Michael addition demonstrates the potential for creating complex derivatives of dimethylcyclohexane under ultrasound irradiation, indicating efficient synthetic routes for these compounds (Ji-tai Li et al., 2005).

Molecular Structure Analysis

The gas-phase molecular structure of related compounds, such as 1,1-dimethylcyclohexane, has been investigated using electron diffraction techniques, confirming the prediction of valence force calculations and providing insight into the structural characteristics of dimethylcyclohexane derivatives (H. Geise et al., 1972).

Chemical Reactions and Properties

Studies on the stability boundaries of gas hydrates with methane-structure-H hydrates of methylcyclohexane and cis-1,2-dimethylcyclohexane have measured four-phase coexistence curves, offering valuable information on the chemical behavior and reaction conditions of these compounds (Toshiyuki Nakamura et al., 2003).

Physical Properties Analysis

The synthesis and investigation of molecular gear rotation in compounds similar to 1,2-Dimethylcyclohexane, such as 1-(dimethylamino)-1-phenyl-1-silacyclohexane, through gas-phase electron diffraction (GED), low-temperature NMR, and theoretical calculations provide comprehensive data on the physical properties of these molecules, including conformational preferences in gas and solution states (B. Shainyan et al., 2018).

Chemical Properties Analysis

The action of oxygen on 1,4-dimethylcyclohexane, which shares structural similarities with 1,2-Dimethylcyclohexane, has been explored to understand the oxidation processes and the formation of oxidation products, offering insights into the chemical properties and reactivity of dimethylcyclohexane derivatives under various conditions (G. Chavanne & Mlle M.E. Bode, 1930).

Scientific Research Applications

  • Organic Synthesis and Catalysis : A study by Grepioni et al. (1999) demonstrates the asymmetric synthesis of 1,2-diamino-4,5-dimethylcyclohexanes using zirconium-catalyzed and promoted reductive cyclization reactions, indicating potential applications in organic synthesis and catalysis (Grepioni, Grilli, Martelli, & Savoia, 1999).

  • Natural Gas Transport : Hara et al. (2005) found that 1,1-dimethylcyclohexane (DMCH) is a suitable additive for mild-pressure handling of methane hydrate, facilitating the transportation of natural gas at lower pressures (Hara, Hashimoto, Sugahara, & Ohgaki, 2005).

  • Organic Synthesis Strategies : Martinez-Erro et al. (2017) describe 2,2-Diiododimedone as a mild electrophilic iodinating agent for selective synthesis of α-iodinated carbonyl compounds from allylic alcohols, offering new strategies for organic synthesis (Martinez-Erro, Bermejo Gómez, Vázquez-Romero, Erbing, & Martín‐Matute, 2017).

  • Gas Hydrate Pressure Reduction : Nakamura et al. (2003) found that methane-structure-H hydrates of methylcyclohexane and cis-1,2-dimethylcyclohexane can reduce pressure in gas hydrates, with implications for the storage and transport of natural gas (Nakamura, Makino, Sugahara, & Ohgaki, 2003).

  • Oxygen Absorption and Oxidation Products : Chavanne and Bode (1930) observed that 1,4-dimethylcyclohexane absorbs oxygen at room temperature, accelerating in direct sunlight, and producing various oxidation products (Chavanne & Bode, 1930).

  • Stereo-selective Reactions in Photochemistry : Sakurai et al. (1999) demonstrated that selective hydrogen detachment in irradiated 1,2-dimethylcyclohexane leads to the formation of 1,2-dimethylcyclohexene cation radical, with cis-trans stereo-selectivity and conversion by photo-illumination (Sakurai, Shiotani, & Ichikawa, 1999).

  • Pyrolytic Chemistry : Rosado-Reyes and Tsang (2014) explored the pyrolytic chemistry of cis-1,2-dimethylcyclohexane, producing various compounds and highlighting the role of internal disproportionation (Rosado-Reyes & Tsang, 2014).

Safety And Hazards

1,2-Dimethylcyclohexane is a highly flammable liquid and vapor. It may be fatal if swallowed and enters airways. It is also toxic to aquatic life with long-lasting effects . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

The future directions of 1,2-Dimethylcyclohexane research could involve further exploration of its conformational analysis and its effects on the relative stability of disubstituted cyclohexanes .

properties

IUPAC Name

1,2-dimethylcyclohexane
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InChI

InChI=1S/C8H16/c1-7-5-3-4-6-8(7)2/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVZJLSYJROEPSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16
Source PubChem
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DSSTOX Substance ID

DTXSID50858730
Record name 1,2-Dimethylcyclohexane
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Molecular Weight

112.21 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name 1,2-Dimethylcyclohexane
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Vapor Pressure

14.5 [mmHg]
Record name 1,2-Dimethylcyclohexane
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Product Name

1,2-Dimethylcyclohexane

CAS RN

583-57-3
Record name 1,2-Dimethylcyclohexane
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Record name 1,2-Dimethylcyclohexane
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Record name 1,2-DIMETHYLCYCLOHEXANE
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Record name 1,2-Dimethylcyclohexane
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Record name 1,2-dimethylcyclohexane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,2-Dimethylcyclohexane
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1,2-Dimethylcyclohexane
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1,2-Dimethylcyclohexane
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1,2-Dimethylcyclohexane

Citations

For This Compound
2,640
Citations
T Nakamura, T Makino, T Sugahara… - Chemical engineering …, 2003 - Elsevier
The four-phase coexistence curves for the structure-H hydrates of methylcyclohexane and cis-1,2-dimethylcyclohexane in the presence of methane are measured in the temperature …
Number of citations: 265 www.sciencedirect.com
TD Nevitt, GS Hammond - Journal of the American Chemical …, 1954 - ACS Publications
The pyrolysis of cis-and trans-1, 2-dimethylcyclohexyl acetates leads to the formation of large amounts of 2-methylmethyl-enecyclohexane. However, the cis isomer gives 5-10% 1, 2-…
Number of citations: 51 pubs.acs.org
G De Petris, P Giacomello, A Pizzabiocca… - Journal of the …, 1988 - ACS Publications
The gas-phase pinacol rearrangement of cis-and trans-1, 2-dimethylcyclohexane-1, 2-diols, promoted by D3+, CH5+/C2H5+ and r-C4H9+ ions, was studied by mass spectrometric and …
Number of citations: 11 pubs.acs.org
RC Fahey, CA McPherson - Journal of the American Chemical …, 1971 - ACS Publications
Method B. Ultraviolet Spectrophotometry. A Coleman 124 spectrophotometer equipped with a Coleman 165 recorder and a Neslab constant-temperature regulator (±0.2) was employed …
Number of citations: 50 pubs.acs.org
EL Eliel, S Chandrasekaran - The Journal of Organic Chemistry, 1982 - ACS Publications
Results and Discussion Anticipating that for X= CH3 (in analogy with the earlier cases studied2) the equilibrium in Scheme I, A «= t B, would be too far on the side of B to be easily and …
Number of citations: 15 pubs.acs.org
W Zhang, EN Jacobsen - Tetrahedron letters, 1991 - Elsevier
Reaction of N 2 O 4 with 1,2-dimethylcyclohexene led to the corresponding dinitro compound 4 with high trans stereoselectivity (>30:1). Catalytic hydrogenation of 4 with Pd(OH) 2 on …
Number of citations: 29 www.sciencedirect.com
H Booth, TB Grindley - Journal of the Chemical Society, Chemical …, 1983 - pubs.rsc.org
The 13C nmr spectrum of trans-[1-methyl-13C]-1,2-dimethylcyclohexane at 169 K reveals a single due to the methyl carbons of the trans-diaxil conformation (equilibrium constant ca. 3 …
Number of citations: 5 pubs.rsc.org
MK Eberhardt - The Journal of Physical Chemistry, 1968 - ACS Publications
The radiolysis of cis-and¿ raros-1, 2-dimethylcyclohexane in the liquid phase was studied from 2 X 1020 to 16 X 1020 eV/ml at a dose rate of 8.3 X 1018 eV/ml hr. The main products are …
Number of citations: 5 pubs.acs.org
H Ziaei-Azad, A Sayari - Journal of Catalysis, 2016 - Elsevier
Herein we report H-AlMCM-41 aluminosilica supported Ir materials with adjusted acid/metal function as bifunctional catalysts for selective ring opening (RO) of 1,2-dimethylcyclohexane …
Number of citations: 16 www.sciencedirect.com
RC Belloli, MA Whitehead, RH Wollenberg… - The Journal of …, 1974 - ACS Publications
Reaction mixtures were carefully degassed and azide decomposition was carried out in evacuated, sealed tubes at 120 for 90 hr; analysis by vpc. 6 Proportion of tertiary CH insertion …
Number of citations: 18 pubs.acs.org

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